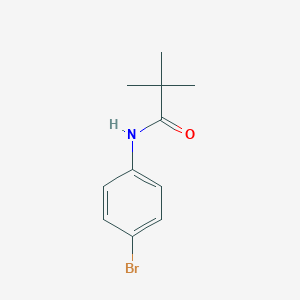

N-(4-Bromophenyl)-2,2-dimethylpropanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYSRVSPDUSHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334245 | |

| Record name | N-(4-Bromophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24109-06-6 | |

| Record name | N-(4-Bromophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Amidation Reactions for N-(4-Bromophenyl)-2,2-dimethylpropanamide Formation

The core of synthesizing this compound lies in the formation of an amide bond between a 4-bromoaniline (B143363) derivative and a pivaloyl group. This transformation can be achieved through various amidation protocols.

Conventional Amidation Protocols

The classical and most direct method for forming N-aryl amides is the reaction of an aniline (B41778) with an acyl chloride. rsc.org In the context of this compound, this would involve the reaction of 4-bromoaniline with pivaloyl chloride. This method is widely used due to its efficiency and the ready availability of the starting materials. rsc.org

Alternative approaches to amide bond formation exist, such as the direct condensation of a carboxylic acid and an amine. acs.orgnih.gov However, these methods often require activating agents to convert the carboxylic acid into a more reactive intermediate. nih.gov Other strategies include the reaction of esters with amines, which typically requires heat to proceed. masterorganicchemistry.com

Reagent and Catalyst Selection, including Triethylamine and Catalytic Bases

In the reaction between an amine and an acyl chloride, a base is typically employed to neutralize the hydrochloric acid generated as a byproduct. researchgate.net Triethylamine (TEA) is a commonly used base for this purpose. Its role is to act as an acid scavenger, trapping the HCl and driving the reaction towards the formation of the amide product. researchgate.net The use of a base like TEA is crucial for achieving high yields in these acylation reactions. chemicalforums.com

The choice of catalyst can also significantly influence the outcome of the amidation. While the direct reaction between a highly reactive acyl chloride and an amine may not require a catalyst, other, less direct methods rely on catalytic systems. For instance, various metal catalysts, including those based on copper and palladium, have been developed for the synthesis of N-aryl amides from aryl halides and amides. organic-chemistry.org

Optimization Strategies for Reaction Yield and Purity, including Temperature Control and Anhydrous Solvents

Optimizing the reaction conditions is paramount for maximizing the yield and purity of the desired amide. Key parameters that are often fine-tuned include temperature, solvent, and the stoichiometry of the reagents.

Temperature Control: The reaction temperature can have a significant impact on both the reaction rate and the formation of side products. For many amidation reactions, maintaining a low temperature, often around 0°C, during the addition of reagents can help to control the exothermicity of the reaction and minimize the formation of impurities. researchgate.net

Anhydrous Solvents: The use of anhydrous (dry) solvents is critical in many amidation reactions, particularly those involving reactive intermediates like acyl chlorides. researchgate.net The presence of water can lead to the hydrolysis of the acyl chloride to the corresponding carboxylic acid, reducing the yield of the desired amide. Dichloromethane (DCM) is a common solvent for these types of reactions. chemicalforums.com

Reagent Addition Sequence: The order in which reagents are added can also be a critical factor in the success of an amidation reaction. For instance, in reactions mediated by triphenylphosphine (B44618) and iodine, adding the amine to a pre-formed mixture of the phosphine (B1218219) and iodine before introducing the carboxylic acid and base can lead to higher yields and selectivity. rsc.org

Precursor Synthesis and Intermediate Chemistry

The synthesis of this compound relies on the availability of key precursors, namely a source of the 4-bromophenylamino moiety and the pivaloyl group. The synthesis of the carboxylic acid precursor, 2-(4-Bromophenyl)-2-methylpropanoic acid, is a critical step. patsnap.comgoogle.com

Selective Bromination of Aromatic Precursors for 2-(4-Bromophenyl)-2-methylpropanoic Acid

The synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid often starts with the selective bromination of an aromatic precursor. patsnap.comgoogle.com A common starting material is 2-methyl-2-phenylpropanoic acid. patsnap.comgoogle.com The challenge lies in achieving regioselective bromination at the para position of the phenyl ring.

Various methods have been developed for the selective bromination of aromatic compounds. These can include the use of elemental bromine in an aqueous medium, which can be performed under acidic, alkaline, or neutral conditions. google.comgoogle.com The reaction conditions are carefully controlled to favor the formation of the desired 4-bromo isomer over other isomers. patsnap.com For example, reacting 2-methyl-2-phenylpropanoic acid with bromine in water can yield substantially pure 2-(4-bromophenyl)-2-methylpropanoic acid. google.com The use of N-bromosuccinimide (NBS) is another common method for the selective bromination of activated aromatic rings. organic-chemistry.org

Functional Group Transformations for Amide Formation, including Esterification

Once the precursor carboxylic acid, 2-(4-Bromophenyl)-2-methylpropanoic acid, is synthesized, it can be converted to the final amide product. A common strategy involves converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with 4-bromoaniline.

Another important functional group transformation in the context of amide synthesis is esterification. libretexts.org While not a direct route to the final amide in this case, esterification can be a key step in the synthesis of the carboxylic acid precursor itself. For instance, a multi-step synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid might involve the esterification of 4-bromophenylacetic acid, followed by methylation. google.comgoogle.com Esters can also be directly converted to amides, although this reaction often requires heating. masterorganicchemistry.comsciencemadness.org

Alternative Synthetic Routes and Derivatization Approaches

While direct synthesis of this compound through specific named reactions involving methacrylamide (B166291) or as a direct component in complex heterocyclic constructions is not extensively documented, its structural motifs suggest potential applications in various synthetic strategies. This section explores plausible alternative synthetic pathways and its prospective role in building more complex molecular architectures, drawing from established methodologies for similar compounds.

Strategies Involving Acylation of 4-Bromoaniline

A fundamental and highly efficient method for the synthesis of N-aryl amides, such as this compound, is the acylation of the corresponding aniline. This standard transformation is widely employed in organic synthesis due to its reliability and broad substrate scope.

The synthesis of this compound can be readily achieved by the reaction of 4-bromoaniline with pivaloyl chloride. wikipedia.org This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent and base can be critical for optimizing the reaction conditions and yield.

Reaction Scheme:

Table 1: Key Reagents and Their Roles in the Synthesis of this compound

| Reagent | Role |

| 4-Bromoaniline | Starting material (amine source) |

| Pivaloyl chloride | Acylating agent |

| Base (e.g., Pyridine, Triethylamine) | HCl scavenger |

| Solvent (e.g., Dichloromethane, THF) | Reaction medium |

This straightforward acylation provides a reliable route to this compound, which can then serve as a versatile intermediate for further functionalization. The presence of the bromine atom on the phenyl ring offers a handle for various cross-coupling reactions, enabling the introduction of diverse substituents.

Multicomponent Reaction Paradigms and Pyrrolopyrimidine Scaffold Construction

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. While direct participation of this compound in a well-established MCR for pyrrolopyrimidine synthesis is not explicitly described in the literature, its precursor, 4-bromoaniline, is a viable component for such transformations.

The general strategy would involve the synthesis of a more functionalized intermediate derived from 4-bromoaniline that can then undergo cyclization to form the pyrrolopyrimidine core. For instance, derivatives of 4-bromoaniline can be employed in reactions leading to substituted pyrroles, which are key precursors for pyrrolopyrimidines. nih.gov

A hypothetical pathway could involve the initial synthesis of an N-acylated 4-bromoaniline derivative that is subsequently modified to incorporate functionalities required for the pyrrolopyrimidine ring system. The robust pivaloyl protecting group on the nitrogen of this compound could be advantageous in directing subsequent reactions to other positions of the molecule before its potential removal or modification.

The construction of pyrrolopyrimidine scaffolds often involves the condensation of a substituted pyrrole (B145914) with a reagent that provides the remaining atoms for the pyrimidine (B1678525) ring. The bromo-substituent on the phenyl ring of a precursor derived from this compound could be utilized in late-stage diversification of the final pyrrolopyrimidine products through palladium-catalyzed cross-coupling reactions.

Table 2: Potential Components for a Hypothetical Multicomponent Synthesis of a Pyrrolopyrimidine Derivative Involving a 4-Bromoaniline Moiety

| Component Type | Example | Role in Pyrrolopyrimidine Formation |

| Aniline Derivative | 4-Bromoaniline | Source of the N-aryl substituent |

| 1,3-Dicarbonyl Compound | Ethyl acetoacetate | Forms part of the pyrrole or pyrimidine ring |

| Aldehyde | Benzaldehyde | Provides a carbon atom for the heterocyclic core |

| Nitrile Source | Malononitrile | Contributes nitrogen and carbon atoms to the ring system |

While a direct, one-pot synthesis of a complex pyrrolopyrimidine from this compound via an MCR is speculative, the principles of MCRs and the reactivity of the functional groups present in the molecule suggest its potential as a valuable building block in a multi-step synthesis of such heterocyclic systems.

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of N-(4-Bromophenyl)-2,2-dimethylpropanamide provides distinct signals that correspond to the different types of protons present in the molecule.

Methyl Protons: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. Consequently, they appear as a single, sharp signal (a singlet) at approximately 1.32 ppm. The high integration value (9H) of this peak is a key identifier of the tert-butyl moiety.

Aromatic Protons: The protons on the 4-bromophenyl ring typically appear as a set of two doublets. The two protons ortho to the amide group and the two protons meta to the amide group (and ortho to the bromine) form an AA'BB' system, which is often simplified to a pair of doublets due to the strong electron-donating nature of the amide nitrogen and the electron-withdrawing nature of the bromine atom. These signals are observed in the aromatic region of the spectrum, around 7.46 ppm and 7.51 ppm, with a characteristic coupling constant (J) of approximately 9.0 Hz.

Amide Proton: The single proton attached to the amide nitrogen (N-H) is also observable in the ¹H NMR spectrum. It typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. Its chemical shift can be variable but is found at around 7.42 ppm.

The following table summarizes the experimentally observed ¹H NMR spectral data.

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Methyl (tert-butyl) | 1.32 | Singlet (s) | N/A | 9H |

| Amide (N-H) | 7.42 | Singlet (s) | N/A | 1H |

| Aromatic (C-H) | 7.46 | Doublet (d) | 9.0 | 2H |

| Aromatic (C-H) | 7.51 | Doublet (d) | 9.0 | 2H |

¹H-NMR (CDCl₃, 500 MHz)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The carbon atom of the amide carbonyl group (C=O) is significantly deshielded and typically resonates in the range of 170-180 ppm. For this compound, this peak is expected at the lower end of this range, around 176 ppm.

Aliphatic Carbons: The aliphatic carbons of the 2,2-dimethylpropanamide moiety include the three equivalent methyl carbons and the central quaternary carbon of the tert-butyl group. The methyl carbons are expected to produce a single signal in the upfield region, typically around 27-28 ppm. The quaternary carbon, which is bonded to the three methyl groups and the carbonyl carbon, would appear further downfield, generally around 39-40 ppm.

Aromatic Carbons: The 4-bromophenyl group will show four distinct signals for its six carbon atoms due to symmetry. The carbon atom bonded to the bromine (C-Br) is expected around 117-120 ppm. The two carbons ortho to the bromine will appear around 132 ppm, and the two carbons meta to the bromine (ortho to the amide group) are expected around 121-122 ppm. The carbon atom bonded to the amide nitrogen (C-N) would be found further downfield, around 137-138 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification, including Amide C=O and N-H Stretches

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key characteristic absorption bands are associated with the amide group.

N-H Stretch: The stretching vibration of the nitrogen-hydrogen bond in a secondary amide typically appears as a sharp absorption band in the region of 3300-3500 cm⁻¹.

C=O Stretch (Amide I Band): The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum. For secondary amides, this "Amide I" band is typically observed in the range of 1630-1680 cm⁻¹.

N-H Bend (Amide II Band): Another characteristic absorption for secondary amides is the "Amide II" band, which arises from a combination of N-H bending and C-N stretching vibrations. This band is usually found in the region of 1510-1570 cm⁻¹.

C-H Stretches: The C-H stretching vibrations of the methyl groups and the aromatic ring are expected in the 2850-3100 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. The molecular formula of this compound is C₁₁H₁₄BrNO. sigmaaldrich.com

Molecular Ion Peak: The monoisotopic mass of the compound is 255.02588 Da. sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 255 and 257 with a characteristic isotopic pattern (approximately 1:1 ratio) due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Fragmentation Pattern: The fragmentation of this compound is expected to follow predictable pathways for amides. A primary fragmentation event is the alpha-cleavage, leading to the loss of a tert-butyl radical (•C(CH₃)₃), which has a mass of 57 Da. This would result in a prominent fragment ion at m/z 198/200. Another common fragmentation is the cleavage of the amide bond, which can lead to the formation of the 4-bromoaniline (B143363) cation ([C₆H₅BrN]⁺˙) at m/z 171/173 or the pivaloyl cation ([C₅H₉O]⁺) at m/z 85.

Advanced Spectroscopic Techniques in Elucidation Studies, including GC-MS and FTMS

For a more detailed analysis, advanced hyphenated techniques are often employed.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like this compound. GC-MS would provide the retention time of the compound, which is useful for identification, and a clean mass spectrum for structural confirmation and fragmentation analysis as described above.

Fourier Transform Mass Spectrometry (FTMS): FTMS offers exceptionally high resolution and mass accuracy. This allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments, further solidifying the structural assignment.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

As of the latest available data, a single-crystal X-ray structure for this compound has not been reported in publicly accessible databases. Therefore, detailed information on its solid-state packing and conformation from this technique is not available.

Crystallization Techniques and Data Collection Protocols, including Low-Temperature Methods

The initial and often most challenging step in a crystallographic study is the growth of high-quality single crystals suitable for diffraction. For a compound like this compound, a common and effective method is slow evaporation of a saturated solution.

Crystallization:

Solvent Selection: A suitable solvent would be chosen in which the compound is moderately soluble. Common choices for compounds of this type include ethanol, methanol, or ethyl acetate.

Procedure: The compound would be dissolved in a minimal amount of the chosen solvent, possibly with gentle heating, to create a saturated or near-saturated solution. This solution is then filtered to remove any particulate impurities and left undisturbed in a loosely covered container. Over a period of several days to weeks, the solvent slowly evaporates, increasing the concentration of the compound and promoting the formation of well-ordered crystals.

Data Collection: Once a suitable crystal is obtained, it is mounted on a goniometer head of a diffractometer for data collection. To minimize thermal motion of the atoms and obtain a more precise structure, data is typically collected at low temperatures.

Instrumentation: A modern automated four-circle diffractometer, such as a Bruker or Rigaku model equipped with a CCD or CMOS detector, would be used.

Radiation Source: The X-ray source is commonly a sealed tube or microfocus source generating Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation.

Low-Temperature Method: The crystal is cooled to a stable temperature, typically 100 K or 113 K, using a stream of cold nitrogen gas. This cryogenic condition reduces atomic vibrations, leading to sharper diffraction spots and a more accurate determination of atomic positions and displacement parameters. The diffractometer then rotates the crystal through a series of angles, collecting thousands of diffraction intensity measurements.

Structure Solution and Refinement Methodologies, utilizing SHELXT and SHELXL Suites

After data collection and initial processing (integration of reflection intensities and absorption correction), the crystal structure is solved and refined using specialized software suites, most commonly SHELX.

Structure Solution (SHELXT): The SHELXT program is used to solve the phase problem and provide an initial model of the crystal structure. For a molecule containing a heavy atom like bromine, methods such as the Patterson method or, more commonly, intrinsic phasing (a type of direct method) are highly effective. The program identifies the positions of the heavier atoms first (in this case, the bromine atom), and subsequently, the positions of the lighter carbon, nitrogen, and oxygen atoms are located from the initial electron density map.

Structure Refinement (SHELXL): The initial model obtained from SHELXT is then refined using the SHELXL program. This is an iterative process of least-squares refinement where the calculated diffraction pattern from the structural model is compared to the experimental diffraction data. The atomic coordinates, as well as their anisotropic displacement parameters (which model the thermal vibrations), are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their positions are geometrically dependent on the parent carbon or nitrogen atom. The quality of the final refined structure is assessed by metrics such as the R-factor (R1) and the goodness of fit (S).

Analysis of Molecular Conformation and Intermolecular Interactions, including Hydrogen Bonding and π-π Stacking

With a fully refined crystal structure, a detailed analysis of the molecule's geometry and its packing in the crystal lattice can be performed.

Comparative Crystallographic Studies with Structural Analogs

To understand the subtle effects of substituent changes on the crystal packing and molecular geometry, a comparative analysis with structurally similar compounds is invaluable. The crystal structures of the fluoro and chloro analogs, N-(4-Fluorophenyl)-2,2-dimethylpropanamide and N-(4-Chlorophenyl)-2,2-dimethylpropanamide, have been reported and serve as excellent points of comparison.

The table below compares key crystallographic parameters of the known fluoro analog with the anticipated parameters for the bromo compound.

| Parameter | N-(4-Fluorophenyl)-2,2-dimethylpropanamide nih.gov | This compound |

| Formula | C₁₁H₁₄FNO | C₁₁H₁₄BrNO |

| Crystal System | Monoclinic | (To be determined) |

| Space Group | P2₁/c | (To be determined) |

| Dihedral Angle (Ring-Amide) | 39.1(3)° | (To be determined) |

| Primary Interaction | N–H···O hydrogen bonds forming chains | Expected N–H···O hydrogen bonds |

Mechanistic Insights and Chemical Reactivity

Fundamental Reaction Pathways of the Amide Moiety, including Reactivity and Binding Affinity

The amide group is a cornerstone of organic and medicinal chemistry, known for its exceptional stability due to resonance delocalization. nih.gov This stability renders amides relatively unreactive toward nucleophilic addition compared to other carbonyl compounds. nih.gov However, they are not inert and participate in several fundamental reactions.

Reduction: A common transformation of amides is their reduction to amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the amide carbonyl group to a methylene (B1212753) group, converting N-(4-Bromophenyl)-2,2-dimethylpropanamide to the corresponding secondary amine. libretexts.orgmasterorganicchemistry.com

α-Functionalization: While challenging, the α-position of amides (the carbon adjacent to the carbonyl) can be functionalized. By converting the amide into a more electrophilic species, such as a keteniminium ion, a range of nucleophiles can be introduced at the α-position. nih.gov This "umpolung" (polarity reversal) strategy allows for the formation of new carbon-heteroatom bonds. nih.gov

Binding Affinity: The amide linkage is a critical component in molecular recognition, largely due to its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov This dual nature allows amides to form strong and directional hydrogen bonds, which are fundamental in supramolecular chemistry and the binding of molecules to biological targets like proteins. libretexts.orgnih.gov In the solid state, molecules of N-(4-Fluorophenyl)-2,2-dimethylpropanamide, a close analog, are linked by N—H···O hydrogen bonds into chains. nih.gov

Role of the Bromine Substituent in Reactivity and Selectivity

The bromine atom at the para-position of the phenyl ring significantly influences the molecule's reactivity.

Electronic Effects: Bromine is an electronegative atom that withdraws electron density from the aromatic ring through the inductive effect. This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. However, as an ortho, para-director, it would direct incoming electrophiles to the positions ortho to the bromine atom (and meta to the amide group).

Leaving Group Potential: The carbon-bromine bond is a key reactive site. The bromine atom can be replaced by a variety of nucleophiles through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the elaboration of the aryl ring, connecting it to other molecular fragments.

Radical Formation: The C-Br bond can be cleaved homolytically to form an aryl radical, which can then participate in various radical-mediated reactions. nih.gov

Electrophilic and Nucleophilic Reaction Profiles

The structure of this compound possesses both electrophilic and nucleophilic centers.

Nucleophilic Character:

The lone pair of electrons on the amide nitrogen is delocalized into the carbonyl group, which reduces its nucleophilicity. However, the carbonyl oxygen has a high partial negative charge and is a primary site for protonation or coordination to Lewis acids. nih.gov

The amide itself can act as a nucleophile, for example, by attacking an electrophile like thionyl chloride at the initial stage of dehydration to a nitrile (a reaction applicable to primary amides). libretexts.org

Electrophilic Character:

The carbonyl carbon is electrophilic and is the site of attack by nucleophiles, particularly after activation of the carbonyl oxygen. nih.gov

The aromatic carbon atom bonded to the bromine is electrophilic and can be attacked by nucleophiles in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. More commonly, its electrophilicity is exploited in the oxidative addition step of cross-coupling catalytic cycles.

| Reaction Type | Reagent/Condition | Product Type |

| Amide Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid and amine |

| Amide Reduction | LiAlH₄ | Secondary amine |

| Cross-Coupling | Pd catalyst, base, boronic acid | Biaryl compound |

| α-Functionalization | Triflic anhydride (B1165640), base, nucleophile | α-substituted amide |

Radical Chemistry and Rearrangement Pathways

The presence of the bromo-substituent opens avenues for radical chemistry.

An aryl radical can be generated from the C-Br bond through several methods, including reaction with radical initiators or transition metal complexes. Once formed, this highly reactive intermediate can participate in a variety of transformations. nih.gov For instance, it can abstract a hydrogen atom, add to a double bond, or be trapped by another radical. The reactivity of bromine radicals with organic molecules is often very high and can be selective towards electron-rich sites. nih.gov

While there are no specific reports on the intramolecular cyclization of this compound itself, related structures demonstrate the principles. Brominated amides can undergo intramolecular reactions, particularly when a suitable tethered reactive site is present. For example, the reaction of 1-thia-4,7-diazacyclononane with bromoacetyl bromide leads to an unexpected intramolecular cyclization product. nih.gov Such pathways often involve the nucleophilic attack of another part of the molecule on the carbon bearing the bromine or on a derivative of the bromoacetyl group. nih.gov

Rearrangements like the Hofmann rearrangement can convert amides into amines with one fewer carbon atom via an isocyanate intermediate. youtube.com This process involves the migration of the aryl group from the carbonyl carbon to the nitrogen atom and is stereospecific. youtube.com

Oxidative and Reductive Transformations of Brominated Amides

Oxidative Transformations: The term "oxidative transformation" in the context of amides can refer to several processes. One example is oxidative amidation, where aldehydes are converted directly into amides in the presence of an amine and an oxidant. organic-chemistry.org While this is a method for amide synthesis, the amide product itself is generally stable to further oxidation under these conditions. The Hofmann rearrangement, which can be initiated by oxidative conditions using reagents like sodium hypobromite (B1234621) or hypervalent iodine, is another example of an oxidative transformation of the amide group. youtube.com

Reductive Transformations: The reduction of amides is a fundamental transformation. nih.gov As mentioned, strong hydride reagents like LiAlH₄ reduce the amide to an amine. libretexts.org Milder and more selective methods have also been developed, often involving activation of the amide followed by reduction. nih.govfrontiersin.org For instance, activation with triflic anhydride followed by a reducing agent can achieve the transformation under milder conditions. nih.gov The C-Br bond can also be reduced. Catalytic hydrogenation, for example, using a palladium catalyst and a hydrogen source, can replace the bromine atom with a hydrogen atom in a process known as hydrodebromination.

| Transformation | Reagent/Condition | Resulting Functional Group |

| Oxidative | ||

| Hofmann Rearrangement | NaOBr or PhI(OAc)₂ | Isocyanate, then amine or carbamate |

| Reductive | ||

| Amide to Amine | LiAlH₄ | Secondary Amine |

| Hydrodebromination | Pd/C, H₂ | Phenyl group (Br removed) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For amide derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to determine molecular characteristics. researchgate.netnih.gov Such studies on related compounds have revealed that a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is indicative of the molecule's reactivity. researchgate.net

In computational analyses of similar molecules, DFT has been used to calculate various physicochemical parameters. nih.gov For instance, in a study on a complex pyrimidine (B1678525) derivative, DFT (B3LYP/6-31G) and Hartree-Fock (HF/6-31G ) methods were used to analyze the electronic structure, revealing that the molecule is chemically reactive due to a small HOMO-LUMO energy gap. nih.gov These computational approaches are also essential for understanding non-covalent interactions, such as hydrogen bonding and pi-stacking, which significantly influence the molecular properties of bioactive compounds. researchgate.net The optimization of molecular geometry through DFT provides the foundation for further analysis of electronic and thermodynamic characteristics. researchgate.net

Interactive Table: Sample DFT-Calculated Parameters for a Related Amide

| Parameter | Value (DFT/B3LYP/6-31G) | Value (HF/6-31G) |

| HOMO Energy | -0.231 eV | -0.345 eV |

| LUMO Energy | -0.087 eV | 0.054 eV |

| Energy Gap | 0.144 eV | 0.399 eV |

Note: This data is illustrative and based on a related complex amide. Specific values for N-(4-Bromophenyl)-2,2-dimethylpropanamide would require a dedicated computational study.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactivity and biological activity of molecules. chemrxiv.org It helps in identifying electron-rich and electron-deficient regions, which are crucial for understanding noncovalent interactions. chemrxiv.org The MESP is calculated from the electron density and provides a visual representation of the charge distribution around a molecule.

The analysis of MESP can reveal sites for nucleophilic and electrophilic attacks. Negative potential regions, typically around electronegative atoms like oxygen and nitrogen, indicate electron-rich areas susceptible to electrophilic attack. Conversely, positive potential regions highlight electron-deficient areas. chemrxiv.orgresearchgate.net For instance, in the MESP analysis of paracetamol, the carbonyl and hydroxyl oxygen atoms show significant negative potential, indicating their role as hydrogen bond acceptors. chemrxiv.org

In the context of this compound, an MESP analysis would likely show a significant negative potential around the carbonyl oxygen of the amide group, making it a primary site for hydrogen bonding. The nitrogen atom's electrostatic potential would also be a key descriptor of its interaction tendencies. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD simulation studies on this compound are not widely documented, this technique is invaluable for understanding the conformational flexibility of such molecules. MD simulations can predict how the molecule behaves over time in different environments, such as in solution or within a protein binding site.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters, such as infrared (IR) vibrational frequencies. nih.gov The calculated vibrational spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes. nih.gov

For a related complex amide, DFT calculations have been used to assign vibrational frequencies in the 400-4000 cm⁻¹ region, which showed good agreement with experimental results. nih.gov Such an analysis for this compound would involve optimizing the geometry and then performing a frequency calculation. The resulting predicted IR spectrum would show characteristic peaks for the N-H stretch, C=O stretch, and aromatic C-H vibrations, aiding in its experimental characterization.

Computational Studies on Reaction Mechanisms

Computational studies are crucial for elucidating the mechanisms of chemical reactions. For amide-containing compounds, these studies can shed light on reaction pathways, transition states, and activation energies. For example, DFT calculations have been used to study the thermal decomposition of N-substituted diacetamides, revealing a mechanism involving a six-membered transition state. nih.gov

In the context of synthesizing this compound or its derivatives, computational studies can help optimize reaction conditions. For instance, in Suzuki-Miyaura cross-coupling reactions involving similar bromophenyl compounds, DFT calculations have been used to analyze the reactivity and electronic structure of the reactants and products, providing insights into factors affecting reaction yields. mdpi.com Such studies can explain why certain substrates or catalysts lead to better outcomes, guiding the design of more efficient synthetic routes. mdpi.com

Derivatization and Structure Activity Relationship Sar Studies

Synthesis of Novel Derivatives of N-(4-Bromophenyl)-2,2-dimethylpropanamide

The synthesis of new analogues of this compound serves as a foundation for developing compounds with enhanced or specific functionalities. Synthetic strategies target distinct parts of the molecule to fine-tune its electronic, steric, and pharmacokinetic properties.

The phenyl ring of the parent compound is a prime site for modification. The bromo-substituent, in particular, offers a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of various aryl or alkyl groups. This method was successfully used to arylate the related N-(4-bromophenyl)furan-2-carboxamide, yielding a series of derivatives with moderate to good yields (43–83%) nih.gov.

Table 1: Examples of Phenyl Ring Modifications and Synthetic Approaches

| Original Moiety | Modification | Synthetic Method | Reference Compound |

|---|---|---|---|

| 4-Bromophenyl | Arylation | Suzuki-Miyaura Cross-Coupling | N-(4-bromophenyl)furan-2-carboxamide derivatives nih.gov |

| 4-Bromophenyl | Halogen Exchange | Acylation of 4-fluoroaniline | N-(4-Fluorophenyl)-2,2-dimethylpropanamide nih.gov |

Modifying the propanamide backbone is another key strategy to alter the molecule's characteristics. This can involve changing the acyl group or the amide linkage. Research into monoacylglycerol lipase (MAGL) inhibitors revealed that derivatives containing an ester moiety suffered from poor metabolic stability nih.govresearchgate.net. A successful bioisosteric replacement involved substituting the ester group with an α-CF₂ ketone, which led to a metabolically stable MAGL inhibitor with subnanomolar potency nih.govresearchgate.net. In a different approach, the entire dimethylpropanamide portion was replaced by reacting 4-bromoaniline (B143363) with furan-2-carbonyl chloride to produce N-(4-bromophenyl)furan-2-carboxamide, demonstrating the flexibility of the amide synthesis nih.gov.

The core structure of this compound can serve as a building block for synthesizing more complex heterocyclic systems with recognized biological importance. Pyrrolo[2,3-d]pyrimidines, known as 7-deazapurines, are particularly significant due to their wide range of biological activities, including anticancer and antiviral properties nih.gov.

Several synthetic routes to these scaffolds have been developed. One common method involves the reaction of a substituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an aniline (B41778) derivative, such as ethyl 4-aminobenzoate, to form the core structure, which can be further modified mdpi.com. Another efficient approach is the I₂/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones, which yields pyrrolo[2,3-d]pyrimidine analogues in good yields nih.gov. These methods provide access to a diverse library of compounds for biological screening nih.govresearchgate.net.

Piperidine derivatives are also valuable intermediates in the synthesis of complex pharmaceutical agents. Enantiomerically enriched piperidines can be synthesized via the asymmetric hydrogenation of substituted N-benzyl pyridinium salts. These chiral piperidines are then used as key intermediates for the synthesis of complex pyrrolo[2,3-d]pyrimidine compounds, such as 3-{(3R, 4R)-4-methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino}-piperidin-1-yl)-3-oxo-propionitrile google.com.

Exploration of Substituent Effects on Chemical Reactivity and Properties

The introduction of different substituents onto the this compound framework significantly influences its chemical reactivity and physical properties. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—alters the electron density distribution across the aromatic ring and the amide functionality.

These electronic perturbations can be systematically studied and correlated with various parameters. For example, Hammett linear free-energy relationships have been used to correlate substituent constants (σ) with NMR chemical shifts in related molecular scaffolds like 2,2-dimethylchroman-4-ones nih.gov. Such studies show that the electronic effect of substituents is nicely observed on ortho- and para- carbons of the aromatic ring nih.gov. These principles are directly applicable to derivatives of this compound, where modifications to the phenyl ring would predictably alter the chemical shifts of ring carbons and protons, as well as influence the acidity of the N-H proton and the rotational barrier of the C-N amide bond.

Structure-Activity Relationship Correlates in Enzyme Inhibition Research, such as MGL Enzyme Studies

Derivatization of core scaffolds is a cornerstone of drug discovery, enabling detailed SAR studies to optimize potency, selectivity, and pharmacokinetic profiles. Analogues conceptually related to this compound have been central to the development of potent enzyme inhibitors, particularly for monoacylglycerol lipase (MAGL) nih.govresearchgate.net.

MAGL is a key enzyme in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), making it an attractive therapeutic target for various disorders nih.govchemrxiv.org. SAR studies on a series of aryl sulfoxide MAGL inhibitors led to the identification of highly potent compounds nih.gov. Key findings from these studies include:

Backbone Stability : An initial high-potency hit compound (pIC₅₀ = 8.5) was identified, but it was metabolically unstable due to an ester moiety nih.govresearchgate.net. Replacing this ester with a more stable α-CF₂ ketone group resulted in compound ±73 (LEI-515), which exhibited subnanomolar potency (pIC₅₀ = 9.3) and improved metabolic stability nih.govresearchgate.net.

Substituent Effects : The electronic nature of substituents on the aryl ring played a critical role. Replacing a trifluoromethyl group with a difluoromethyl group increased MAGL inhibitory activity by 3-fold nih.gov. Conversely, substituting the fluorine with a larger phenyl group decreased potency 50-fold nih.gov.

Chirality and Sterics : The removal of a methyl group from a piperazine ring in one series of inhibitors led to a 10-fold drop in activity, indicating the importance of steric factors for optimal binding chemrxiv.org.

Table 2: Structure-Activity Relationship Data for Selected MGL Inhibitors

| Compound | Key Structural Feature | pIC₅₀ | Metabolic Stability (Cl_int) | Reference |

|---|---|---|---|---|

| ±43 | Ester Moiety | 8.5 ± 0.1 | > 346 µL/min/mg | researchgate.net |

| ±71 | α-CF₂H Ketone | (3-fold increase vs. CF₃) | 35 µL/min/mg | nih.gov |

| ±73 (LEI-515) | α-CF₂-C₂H₅ Ketone | 9.3 ± 0.04 | 30 µL/min/mg | nih.govresearchgate.net |

| ±74 | Phenyl group instead of F | (50-fold decrease in potency) | Not specified | nih.gov |

These studies exemplify how systematic derivatization allows researchers to build a comprehensive understanding of the structural requirements for potent and specific enzyme inhibition nih.govfigshare.com.

Derivatization for Specific Material Science and Chemical Applications

Beyond biological applications, the derivatization of this compound and related structures is relevant to material science and crystal engineering. The ability of the amide group to form strong N—H···O hydrogen bonds is a key feature that directs the assembly of molecules in the solid state researchgate.net.

By systematically altering substituents on the phenyl ring or modifying the acyl group, it is possible to control and fine-tune the intermolecular interactions that govern crystal packing. For example, in the related compound N-(4-Fluorophenyl)-2,2-dimethylpropanamide, N—H⋯O hydrogen bonds result in chains of molecules running parallel to the c-axis nih.gov. The study of polymorphism, where a compound crystallizes in different forms, is critical in material science as different polymorphs can have distinct physical properties such as solubility and melting point researchgate.net. Derivatization can be used to favor the formation of a specific polymorph with desired characteristics. Furthermore, weak interactions like C—H···π interactions can also contribute to the stability of the crystal packing researchgate.net. Therefore, modifying the parent compound provides a route to new organic materials with tailored solid-state structures and properties.

Applications in Advanced Organic Synthesis and Chemical Biology

Utilization as a Crucial Building Block in Complex Organic Molecule Synthesis

N-(4-Bromophenyl)-2,2-dimethylpropanamide serves as a fundamental building block in the intricate field of organic synthesis. Its structure, featuring a bromophenyl group and a pivaloyl moiety, offers reactive sites that are essential for constructing more complex molecular architectures. The presence of the bromine atom on the phenyl ring allows for a variety of coupling reactions, a cornerstone of modern synthetic chemistry. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, thereby facilitating the assembly of elaborate organic molecules from simpler precursors.

The amide linkage within the compound provides a stable and synthetically versatile handle. This functionality is prevalent in many biologically active molecules and provides a site for further chemical transformations. Researchers leverage these features to incorporate the this compound scaffold into larger, more complex structures with desired chemical and physical properties.

Role in the Synthesis of Heterocyclic Compounds, including Indolones and Barbituric Acid Derivatives

The utility of this compound extends to the synthesis of heterocyclic compounds, a class of molecules of great importance in medicinal chemistry and materials science. Specifically, derivatives of this compound are instrumental in creating indolones and barbituric acid derivatives.

Barbituric acid and its derivatives are recognized for their wide-ranging biological activities and applications. researchgate.net The synthesis of these compounds often involves the reaction of a bromo-barbituric acid with various amines. gatech.edu While direct synthesis of barbituric acid derivatives from this compound is not explicitly detailed, the underlying chemical principles suggest its potential as a precursor. The bromo-phenyl group can be a key component in forming the core structure of these heterocyclic systems. For instance, the synthesis of spirooxindole-barbituric acid derivatives has been achieved through Knoevenagel condensation reactions. mdpi.com

Exploration in Targeted Enzyme Modulators and Chemical Probes

In the realm of chemical biology, this compound and its analogues are being explored for their potential as targeted enzyme modulators and chemical probes. The structural motifs present in the molecule are found in various bioactive compounds, suggesting its potential to interact with biological targets such as enzymes and receptors.

Amide-containing compounds have been shown to act as inhibitors for enzymes like serine proteases. The specific structure of this compound makes it a candidate for studies aimed at discovering new enzyme inhibitors. Furthermore, its ability to be modified allows for the synthesis of a library of related compounds, which can then be screened for activity against various enzymes. This approach is fundamental to the development of new therapeutic agents and research tools for understanding biological processes. For example, derivatives of barbituric acid have been studied as urease inhibitors. nih.gov

Investigative Applications in Polymer Chemistry and Thermal Initiation Reactions

The applications of this compound are also being investigated in the field of polymer chemistry. The compound can potentially serve as a monomer or a modifying agent in the synthesis of novel polymers with specific properties. For instance, a related compound, N-(4-Bromophenyl)-2-methacrylamide, has been synthesized and used in radical-initiated copolymerization to create new polymers. researchgate.net This suggests that this compound could similarly be incorporated into polymer chains, potentially imparting desirable thermal or mechanical properties.

The study of block copolymers containing functional units is an active area of research. psu.educlarkson.edu The introduction of the N-(4-bromophenyl) group into a polymer could influence its properties, such as its solubility, thermal stability, and interaction with other materials. While specific research on the use of this compound in thermal initiation reactions is not widely documented, the general class of N-substituted amides can be explored for such applications.

Comparative Analysis with Benchmark Compounds in Chemical Research

To evaluate the potential of this compound, it is often compared with other structurally similar compounds in chemical research. This comparative analysis helps in understanding the structure-activity relationships and identifying the key features responsible for its observed properties.

For example, in the context of synthesizing biologically active molecules, its efficacy can be compared to other halogenated anilide derivatives. The table below presents a comparative analysis of similar compounds, highlighting their potential applications.

| Compound Name | Potential Application | Key Structural Feature |

| This compound | Building block in organic synthesis, potential enzyme modulator | 4-bromophenyl group, pivaloyl moiety |

| N-(4-Fluorophenyl)-2,2-dimethylpropanamide | Intermediate in the synthesis of Ezetimibe | 4-fluorophenyl group |

| N-(4-Chlorophenyl)-2-(cyclopropylformamido)propanamide | Potential neuroprotective agent | 4-chlorophenyl group, cyclopropylformamido moiety |

| N-Phenyl-3-(cyclohexylformamido)propanamide | Potential antimicrobial agent | Phenyl group, cyclohexylformamido moiety |

This comparative approach is crucial for optimizing the design of new molecules with enhanced properties and for selecting the most suitable building blocks for a specific synthetic target.

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on green chemistry is driving the development of more environmentally friendly and efficient methods for synthesizing amides. numberanalytics.com Traditional methods for creating amide bonds often involve the use of stoichiometric activating reagents, which can generate significant amounts of waste. ucl.ac.uk Consequently, research is increasingly focused on catalytic and solvent-free approaches. numberanalytics.comucl.ac.uk

Key sustainable methodologies being explored include:

Catalytic Amidation: The use of catalysts, including transition metals like palladium and copper, as well as organocatalysts, can facilitate amide bond formation under milder conditions with greater efficiency. numberanalytics.comnumberanalytics.com Boric acid, for instance, has been investigated as a simple and readily available catalyst for amide synthesis from carboxylic acids and urea (B33335) in a solvent-free process. semanticscholar.org This method is noted for its high reaction rates and adherence to green chemistry principles. semanticscholar.orgresearchgate.net

Solvent-Free Synthesis: Mechanochemical synthesis, which utilizes mechanical energy from grinding or milling to drive reactions, is a promising solvent-free technique. numberanalytics.comdigitellinc.com This approach minimizes solvent-related hazards and pollution. numberanalytics.com Another solvent-free method involves the direct heating of a triturated mixture of reactants, which has been shown to produce various amides in good yields. semanticscholar.orgresearchgate.net

Biocatalytic Methods: Enzymes such as lipases and proteases are being employed to catalyze the formation of amide bonds. numberanalytics.comrsc.org These biocatalytic methods are gaining traction due to the increasing demand for sustainable and green synthesis. rsc.org

Umpolung Amide Synthesis (UmAS): This novel approach reverses the traditional reactivity of the reactants. nih.govacs.org A recent development in UmAS allows for the direct synthesis of N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines using a simple Brønsted base, avoiding the need for other activating agents. nih.gov

These emerging synthetic routes aim to improve atom economy, reduce waste, and utilize less hazardous substances, aligning with the principles of green chemistry. numberanalytics.com

Advanced Spectroscopic Characterization of Excited States and Dynamic Processes

A deeper understanding of the photophysical properties of N-(4-Bromophenyl)-2,2-dimethylpropanamide is crucial for its potential application in areas like organic electronics. Advanced spectroscopic techniques are being employed to investigate the excited states and dynamic processes of this and related molecules.

Research in this area focuses on:

Ultrafast Spectroscopy: Techniques like two-dimensional infrared (2DIR) spectroscopy can reveal the vibrational dynamics of amide bonds on a femtosecond timescale. semanticscholar.org This provides insights into hydrogen bonding and conformational changes.

Time-Resolved Spectroscopy: Probing the excited-state dynamics, such as intersystem crossing and internal conversion, is essential for understanding the photostability and potential for light-emitting applications.

Computational Modeling: Theoretical calculations, often in conjunction with experimental data, help to elucidate the nature of the excited states and the pathways of energy relaxation. rsc.org

The combination of these advanced spectroscopic methods and computational studies will provide a comprehensive picture of the electronic and structural dynamics of this compound upon photoexcitation.

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry

Key applications of ML and AI in this context include:

Predicting Reaction Yields: ML models are being developed to predict the conversion rates and yields of amide bond synthesis. pku.edu.cnnih.gov These models can be trained on datasets of experimental results to identify the key factors influencing reaction success. pku.edu.cn Even with small datasets, algorithms like random forests have shown high predictive performance. pku.edu.cn

Predicting Spectroscopic Properties: AI can be trained to predict various spectroscopic properties of molecules, which can aid in their identification and characterization. aalto.fiyoutube.com Deep learning models have been used to predict spectra directly from molecular structures. youtube.com

Discovering New Molecules: AI can be used to design new molecules with desired properties. miragenews.com By learning the relationship between structure and activity, ML models can suggest novel derivatives of this compound with enhanced functionalities.

The integration of ML and AI into the research workflow promises to significantly speed up the design-synthesis-test-analysis cycle for new materials and chemical tools based on the this compound scaffold.

Novel Derivatization Strategies for Functional Materials and Specialized Chemical Tools

The unique structure of this compound, with its reactive bromine atom and stable amide linkage, makes it an excellent candidate for derivatization. These derivatives can be tailored for specific applications in materials science and chemical biology.

Emerging derivatization strategies include:

Polymer Synthesis: The bromo-functional group can be used as a handle for polymerization reactions, leading to the creation of novel polymers with specific thermal and mechanical properties. For example, related N-(4-Bromophenyl)-2-methacrylamide has been copolymerized to create new materials. researchgate.net

Functional Materials: Derivatization can be used to create molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The core structure can be modified to tune the electronic and photophysical properties.

Chemical Probes: The N-aryl amide motif is found in a variety of biologically active molecules and can be incorporated into chemical probes to study biological processes. nih.govnih.govresearchgate.net For instance, N-aryl amides have been investigated as contrast agents for chemical exchange saturation transfer (CEST) MRI. nih.gov

The development of new synthetic methods to modify the this compound structure will continue to expand its utility in creating advanced materials and sophisticated chemical tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.